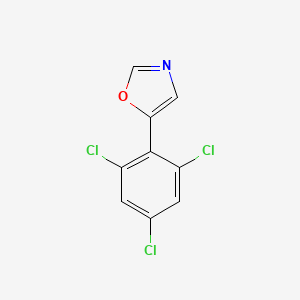

5-(2,4,6-trichlorophenyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,4,6-trichlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYYEQSPUFFPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=CN=CO2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways

Classical and Established Protocols for Oxazole (B20620) Ring Construction

Long-standing methods for building the oxazole core typically involve the formation of C-O and C-N bonds through cyclocondensation or condensation reactions from acyclic precursors.

The Erlenmeyer-Plöchl synthesis, discovered by Friedrich Gustav Carl Emil Erlenmeyer, is a classical method for preparing oxazol-5(4H)-ones, also known as azlactones. sci-hub.sewikipedia.org The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgyoutube.com For the synthesis of a precursor to 5-(2,4,6-trichlorophenyl)oxazole, the aldehyde required would be 2,4,6-trichlorobenzaldehyde (B1312254).

The initial product is an azlactone, specifically (Z)-4-(2,4,6-trichlorobenzylidene)-2-phenyloxazol-5(4H)-one. This intermediate can then be converted to the desired oxazole, although this often requires subsequent steps like reduction and hydrolysis. wikipedia.org The classical Erlenmeyer reaction is still widely utilized for synthesizing 2-phenyloxazol-5(4H)-ones. sci-hub.se Numerous variations have been developed to improve yields and broaden the substrate scope, employing different bases, catalysts (like iodine or ruthenium chloride), and reaction conditions such as microwave or ultrasound irradiation. sci-hub.seresearchgate.net

Table 1: Representative Erlenmeyer-Plöchl Reaction Data

| Aldehyde | N-Acylglycine | Reagents | Product | Yield | Ref |

|---|---|---|---|---|---|

| p-Nitrobenzaldehyde | Hippuric Acid | Acetic Anhydride, Sodium Acetate | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | Up to 97% | sci-hub.se |

| Benzaldehyde | Hippuric Acid | Acetic Anhydride | 2-Phenyl-oxazolone | N/A | wikipedia.org |

Another fundamental approach to the oxazole ring is the condensation of α-substituted carbonyl compounds with a nitrogen source, most commonly an amide. The Bredereck reaction, for instance, synthesizes oxazole derivatives by reacting α-haloketones with amides, providing an efficient route to 2,4-disubstituted oxazoles. ijpsonline.com To synthesize the target compound, this would necessitate a starting material like 2-bromo-1-(2,4,6-trichlorophenyl)ethan-1-one reacting with a suitable amide. The reaction of α-bromoketones with benzylamine (B48309) derivatives has also been shown to produce 2,5-diaryl and 2,4,5-trisubstituted oxazoles. researchgate.net

An improvement on this method uses α-hydroxyketones as the starting material. ijpsonline.com The condensation of α-haloketones with amidines is another well-established protocol for preparing related imidazole (B134444) heterocycles and demonstrates the utility of these precursors. researchgate.net

Advanced and Modern Synthetic Techniques for 5-Substituted Oxazoles

Modern organic synthesis has introduced more sophisticated and often more efficient methods for constructing highly substituted oxazoles. These techniques frequently offer milder reaction conditions, greater functional group tolerance, and novel pathways for ring formation.

The Van Leusen oxazole synthesis, developed in 1972, is a powerful one-pot reaction for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. ijpsonline.comnih.govorganic-chemistry.orgwikipedia.org TosMIC is a unique reagent possessing an active methylene (B1212753) group, a reactive isocyanide carbon, and a sulfinate leaving group. ijpsonline.comorganic-chemistry.org The mechanism involves the deprotonation of TosMIC, addition to the aldehyde (in this case, 2,4,6-trichlorobenzaldehyde), and subsequent cyclization to an oxazoline (B21484) intermediate. Elimination of p-toluenesulfinic acid (TosH) then yields the 5-substituted oxazole. ijpsonline.comnih.gov

This method is particularly well-suited for preparing 5-aryloxazoles. nih.govorganic-chemistry.org Adaptations have been developed to synthesize 4,5-disubstituted oxazoles by using ionic liquids as a reusable solvent medium or by employing a microwave-assisted cycloaddition, which can enhance reaction efficiency. nih.govorganic-chemistry.org

Table 2: Van Leusen Synthesis for 5-Aryl Oxazoles

| Aldehyde/Imine | Reagent | Base/Catalyst | Solvent | Product Type | Ref |

|---|---|---|---|---|---|

| Aromatic Aldehydes | TosMIC | K₂CO₃ | Methanol | 5-Aryloxazoles | organic-chemistry.org |

| α,β-Unsaturated Aldehydes | TosMIC | K₂CO₃ | Methanol | 5-Ethenyl Oxazoles | nih.gov |

| Aldehydes | TosMIC | Quaternary ammonium (B1175870) hydroxide (B78521) resin | Dichloromethane/Methanol | 5-Aryloxazoles | organic-chemistry.org |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxazoles. Catalysts based on palladium, copper, and gold enable novel cyclization and coupling strategies that are often highly efficient and regioselective.

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the direct arylation of oxazoles and for constructing the ring itself. organic-chemistry.org One-pot protocols have been developed where Pd(OAc)₂ catalyzes the reaction of acid chlorides and propargylamine, with the pathway tunable to yield oxazoles by using an acidic additive like acetic acid. rsc.org Other advanced methods involve the palladium-catalyzed C–H activation of arenes and a subsequent cascade reaction with nitriles to form 2,4,5-trisubstituted oxazoles under redox-neutral conditions. rsc.orgacs.org

Copper-Catalyzed Reactions: Copper catalysis is widely used for synthesizing oxazoles via oxidative cyclization. organic-chemistry.orgacs.org A highly efficient method involves the copper-catalyzed tandem oxidative cyclization of enamides or the reaction between benzylamine and β-diketone derivatives under mild conditions. acs.orgacs.org Copper catalysts can also mediate the aerobic oxidative annulation of ketones and amines to produce 2,4,5-trisubstituted oxazoles. acs.org These methods provide practical alternatives to traditional syntheses, often starting from readily available materials. acs.org

Gold-Catalyzed Reactions: Gold catalysts excel at activating alkynes for cyclization reactions. A powerful method for synthesizing 2,5-disubstituted oxazoles is the gold-catalyzed intermolecular oxidation of terminal alkynes, using nitriles as both a reactant and the solvent. organic-chemistry.org This constitutes a formal [2+2+1] annulation of an alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org Gold catalysts also promote the regioselective [3+2] cycloaddition of alkynyl triazenes with dioxazoles, yielding fully substituted oxazoles under mild conditions. nih.govrsc.orgnih.gov

Table 3: Comparison of Metal-Catalyzed Oxazole Syntheses

| Metal Catalyst | Starting Materials | Key Features | Product Scope | Ref |

|---|---|---|---|---|

| Palladium (Pd(OAc)₂) | Acid chlorides, propargylamine | Tunable selectivity (oxazoline vs. oxazole) with additives. | 2-Substituted-5-methyloxazoles | rsc.org |

| Palladium | Electronic-rich heteroarenes, O-acyl cyanohydrins | Direct C-H addition/cyclization sequence. | 2,4,5-Trisubstituted oxazoles | acs.org |

| Copper (Cu(I) or Cu(II)) | Enamides or Benzylamines, β-diketones | Tandem oxidative cyclization under mild conditions. | Polysubstituted oxazoles | acs.org |

| Copper | Ketones, Amines | Benzylic sp³ C–H aerobic oxidative annulation. | 2,4,5-Trisubstituted oxazoles | acs.org |

| Gold (Au(PPh₃)NTf₂) | Terminal alkynes, Nitriles, N-Oxide | [2+2+1] annulation via alkyne oxidation. | 2,5-Disubstituted oxazoles | organic-chemistry.org |

| Gold (JohnPhosAuCl/AgOTf) | Alkynyl triazenes, Dioxazoles | Regioselective [3+2] cycloaddition. | Fully-substituted oxazoles | nih.govrsc.org |

Radical reactions and oxidative cyclizations offer metal-free or metal-assisted pathways to the oxazole core, often proceeding through novel mechanisms under mild conditions.

Radical Cascade Reactions: A radical cascade strategy has been developed for the modular synthesis of oxazoles from simple starting materials like alcohols and nitriles. researchgate.net This approach can involve a tandem hydrogen atom transfer (HAT) process, enabling a double C-H oxidation to form the heterocyclic ring. researchgate.net

Oxidative Cyclization: This strategy involves the intramolecular cyclization of a suitable precursor accompanied by an oxidation step. A common method is the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides, which is a heavy-metal-free process that offers a broad substrate scope. acs.org Similarly, N-propargylamides can undergo cyclization promoted by PhI(OAc)₂ to form oxazoles. rsc.org Metal-catalyzed versions are also prevalent, such as the copper-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization. organic-chemistry.org These methods represent attractive alternatives to classical syntheses, providing access to highly functionalized oxazoles from simple starting materials. acs.org

Microwave-Assisted and Sustainable Synthesis Methodologies

The synthesis of 5-substituted oxazoles, including the target compound this compound, has been significantly advanced by the adoption of microwave-assisted organic synthesis (MAOS). This technique aligns with the principles of green chemistry by dramatically reducing reaction times, often from hours to minutes, and improving reaction yields through efficient and uniform heating. ijpsonline.comnih.govlew.ro

A prominent method adaptable to microwave assistance is the Van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.com In a typical procedure for a 5-aryloxazole, the corresponding aryl aldehyde (in this case, 2,4,6-trichlorobenzaldehyde) is reacted with TosMIC in the presence of a base. Under microwave irradiation, this reaction proceeds rapidly and efficiently. For instance, the synthesis of 5-phenyl oxazole using potassium phosphate (B84403) (K₃PO₄) as a base in isopropanol (B130326) (IPA) under microwave irradiation (350 W) can be completed in as little as 8 minutes with a 96% yield. acs.org In contrast, conventional heating methods often require several hours to achieve comparable results. asianpubs.org

The use of microwave irradiation provides several sustainable advantages:

Energy Efficiency : Microwaves heat the reaction mixture directly and selectively, leading to significant energy savings compared to conventional oil baths or heating mantles. nih.gov

Reduced Reaction Time : The rapid heating accelerates the reaction rate, increasing throughput and reducing energy consumption per reaction. acs.org

Higher Yields and Purity : The fast and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields, which reduces the need for extensive purification. lew.ro

The table below illustrates a comparative analysis of conventional heating versus microwave-assisted synthesis for a typical Van Leusen reaction leading to a 5-substituted oxazole.

Table 1: Comparison of Conventional vs. Microwave-Assisted Van Leusen Oxazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6 - 12 hours | 5 - 15 minutes acs.org |

| Typical Yield | 70 - 85% | 90 - 96% acs.org |

| Energy Input | High and sustained | Low and brief nih.gov |

| Solvent | Often high-boiling point solvents | Can utilize greener solvents like IPA acs.org |

Data is generalized from typical 5-substituted oxazole syntheses.

Precursor Synthesis and Selective Halogenation for the 2,4,6-Trichlorophenyl Moiety

The synthesis of this compound is contingent on the availability of a precursor bearing the 2,4,6-trichlorophenyl group, such as 2,4,6-trichlorobenzaldehyde or 2,4,6-trichloroaniline. These precursors are typically derived from simpler aromatic compounds like phenol (B47542) or aniline (B41778) through electrophilic aromatic substitution. google.comgoogle.com

The halogenation of a benzene (B151609) ring is a classic example of this reaction type, where a halogen atom replaces a hydrogen atom. studymind.co.uk For typical benzene derivatives, this reaction requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the halogen molecule (e.g., Cl₂) and generate a potent electrophile. science-revision.co.ukwikipedia.org

However, for highly activated rings such as phenol, the reaction can proceed readily without a catalyst. wikipedia.org The hydroxyl (-OH) group of phenol is a powerful activating group and an ortho, para-director. This means it strongly activates the positions ortho (2, 6) and para (4) to itself for electrophilic attack. Consequently, direct chlorination of phenol with chlorine gas leads preferentially to the formation of 2,4,6-trichlorophenol. sciencemadness.org The reaction is often performed by bubbling chlorine gas through molten phenol, with the reaction temperature gradually increased. sciencemadness.org To improve selectivity and minimize by-products, the chlorination can also be carried out on chlorophenol precursors (like 2,4-dichlorophenol) in the presence of a catalytic system, such as a tertiary amine and an organic sulfide. google.com

Similarly, aniline can be chlorinated to produce 2,4,6-trichloroaniline, which can then be converted to other useful intermediates. google.com

Table 2: Methods for the Synthesis of 2,4,6-Trichlorophenol

| Starting Material | Reagent(s) | Conditions | Key Feature |

| Phenol | Chlorine (Cl₂) gas | Gradual warming | Direct, high-yielding for the specific isomer due to the activating -OH group. sciencemadness.org |

| Phenol | Sodium hypochlorite | Dilute solution | Alternative chlorinating agent. sciencemadness.org |

| 2,4-Dichlorophenol | Chlorine (Cl₂) gas, Tertiary Amine, Organic Sulfide | N/A | Catalytic system enhances selectivity and reaction completion. google.com |

Regioselectivity and Stereochemical Control in Synthesis of Oxazole Derivatives

Regioselectivity, the control over which position on the oxazole ring a substituent is placed, is a critical aspect of synthesizing a specific isomer like this compound. The choice of synthetic method dictates the final substitution pattern. organic-chemistry.orgsemanticscholar.org

Several strategies exist for the regioselective synthesis of substituted oxazoles:

Van Leusen Synthesis : This reaction between an aldehyde and TosMIC reliably produces 5-substituted oxazoles . The aldehyde provides the carbon that becomes C5 of the oxazole ring, making this an ideal route for the target compound, starting from 2,4,6-trichlorobenzaldehyde. ijpsonline.com

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones and typically yields 2,5-disubstituted oxazoles . ijpsonline.com

Direct Arylation : Palladium-catalyzed direct arylation methods allow for the formation of C-C bonds at specific positions on a pre-formed oxazole ring. By carefully selecting ligands and solvents, arylation can be directed with high regioselectivity to either the C2 or C5 position. organic-chemistry.org For example, C5 arylation is often favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Copper-Catalyzed Annulation : An efficient copper-catalyzed reaction between iodonium-phosphonium hybrid ylides and amides provides oxazoles with excellent regioselectivity. organic-chemistry.org

The table below summarizes how different synthetic strategies control the position of substituents on the oxazole ring.

Table 3: Regioselectivity in Oxazole Synthesis Methods

| Synthetic Method | Key Reactants | Resulting Substitution Pattern |

| Van Leusen Synthesis | Aldehyde + TosMIC | 5-Substituted Oxazoles ijpsonline.com |

| Fischer Synthesis | Cyanohydrin + Aldehyde | 2,5-Disubstituted Oxazoles ijpsonline.com |

| Bredereck Reaction | α-Haloketone + Amide | 2,4-Disubstituted Oxazoles ijpsonline.com |

| Palladium-Catalyzed Direct Arylation | Oxazole + Aryl Halide | Selective C2 or C5 Arylation organic-chemistry.org |

While the target molecule, this compound, is achiral, stereochemical control is a vital consideration in the synthesis of more complex oxazole and oxazoline derivatives, particularly those derived from chiral precursors like amino acids or sugars. openaccesspub.org For instance, Ritter-like reactions of protected sugar derivatives can lead to the stereoselective formation of N-glycosyl oxazolines. openaccesspub.org The principles of asymmetric synthesis and stereochemical control are paramount when the final product contains stereocenters, ensuring the formation of a single desired stereoisomer.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the precise connectivity and spatial relationships of atoms within the 5-(2,4,6-trichlorophenyl)oxazole structure.

High-Resolution ¹H NMR Applications for Proton Environment Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. In the structure of this compound, there are four distinct proton environments: two on the oxazole (B20620) ring (at the C-2 and C-4 positions) and two on the trichlorophenyl ring (at the C-3' and C-5' positions).

The protons on the oxazole ring are expected to appear as distinct singlets. The H-2 proton, being adjacent to the electronegative nitrogen atom, would typically resonate further downfield compared to the H-4 proton. For similar 5-aryloxazole structures, the H-4 proton signal often appears as a sharp singlet. rsc.org

The 2,4,6-trichloro substitution pattern on the phenyl ring renders the two remaining aromatic protons (H-3' and H-5') chemically equivalent. Consequently, they are expected to produce a single signal, appearing as a singlet due to the absence of adjacent protons for coupling. The significant electron-withdrawing effect of the three chlorine atoms would deshield these protons, causing their signal to appear at a relatively high chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Oxazole) | 8.0 - 8.3 | Singlet |

| H-4 (Oxazole) | 7.4 - 7.7 | Singlet |

¹³C NMR and Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC) for Carbon Skeleton and Connectivity

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For the symmetric this compound, seven distinct carbon signals are anticipated: three for the oxazole ring and four for the trichlorophenyl ring (including the three chlorine-bearing carbons and the carbon attached to the oxazole ring). The carbons of the oxazole ring (C-2, C-4, and C-5) have characteristic chemical shifts, with C-2 and C-5 typically appearing at higher chemical shifts (further downfield) than C-4. scispace.com The aromatic carbons will show distinct signals, with the carbons directly bonded to chlorine atoms (C-2', C-4', C-6') being significantly influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Oxazole) | 150 - 155 |

| C-4 (Oxazole) | 122 - 128 |

| C-5 (Oxazole) | 148 - 152 |

| C-1' (Aromatic) | 125 - 130 |

| C-2', C-6' (Aromatic) | 134 - 138 |

| C-3', C-5' (Aromatic) | 128 - 132 |

To confirm these assignments and establish the precise connectivity of the molecular fragments, 2D NMR experiments are indispensable. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. In the case of this compound, no cross-peaks are expected in the COSY spectrum, as all proton signals are predicted to be singlets with no vicinal proton neighbors. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu For the target molecule, HSQC would show cross-peaks connecting the H-2 signal to the C-2 signal, the H-4 signal to the C-4 signal, and the aromatic proton signal (H-3'/H-5') to its corresponding carbon signal (C-3'/C-5'). This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assembling the molecular skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key expected correlations for this compound would include:

A correlation from the H-4 proton to the quaternary carbons C-5 and C-1', which definitively links the oxazole ring to the trichlorophenyl ring.

Correlations from the aromatic protons (H-3'/H-5') to the adjacent chlorine-substituted carbons (C-2'/C-6' and C-4'), confirming the substitution pattern on the phenyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₉H₄Cl₃NO. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecular ion, [M+H]⁺. The measured exact mass would be compared to the calculated theoretical mass to confirm the elemental composition with high confidence. rsc.orgrsc.org This technique is essential for distinguishing between isomers and confirming the identity of a newly synthesized compound.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

The presence of three chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, providing further confirmation of the compound's composition.

Analysis of Ion Fragmentation Pathways for Structural Insights

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For phenyl-substituted oxazoles, common fragmentation pathways have been established. clockss.org

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several key steps:

Initial Ring Cleavage: A characteristic fragmentation of the oxazole ring involves the loss of a molecule of carbon monoxide (CO, 28 Da). clockss.org

Formation of a Nitrile Ylide or Azirine Intermediate: The loss of CO would lead to a highly reactive intermediate containing the trichlorophenyl ring attached to a C-N fragment.

Fragmentation of the Phenyl Ring: Subsequent fragmentation would likely involve the sequential loss of chlorine atoms (Cl•, 35/37 Da) or hydrogen chloride (HCl, 36/38 Da) from the trichlorophenyl moiety.

Analysis of these fragmentation pathways helps to confirm the presence of both the oxazole and the trichlorophenyl substructures within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the oxazole ring and the substituted aromatic system.

Oxazole Ring Vibrations: The oxazole ring would exhibit several characteristic bands. The C=N stretching vibration is expected in the 1610-1650 cm⁻¹ region. The C=C stretching vibration typically appears around 1500-1580 cm⁻¹. Vibrations corresponding to the ring's C-O-C stretching are generally found in the 1050-1150 cm⁻¹ range. nih.govnih.gov

Aromatic Ring Vibrations: The trichlorophenyl ring would show C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H stretching of the two aromatic protons would be observed just above 3000 cm⁻¹.

C-Cl Vibrations: Strong absorptions corresponding to the C-Cl stretching modes are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Oxazole C=N Stretch | 1610 - 1650 |

| Aromatic/Oxazole C=C Stretch | 1400 - 1600 |

| Oxazole Ring (C-O-C) Stretch | 1050 - 1150 |

Together, these spectroscopic methods provide a powerful and comprehensive toolkit for the unambiguous structural elucidation and characterization of this compound, confirming its atomic connectivity, molecular formula, and the nature of its chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The absorption of UV or visible light by a molecule induces the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. In the case of this compound, the key chromophoric system is the aryloxazole moiety, which comprises the conjugated π-electron systems of the trichlorophenyl ring and the oxazole ring.

The electronic transitions expected for this compound are primarily of two types: π → π* (pi to pi-antibonding) and n → π* (non-bonding to pi-antibonding) transitions.

π → π Transitions:* These are high-intensity absorptions arising from the excitation of electrons in the π-bonding orbitals of the conjugated system to π*-antibonding orbitals. The conjugation between the trichlorophenyl ring and the oxazole ring is expected to result in strong absorption bands in the UV region.

n → π Transitions:* These are typically lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen and oxygen atoms of the oxazole ring) to a π-antibonding orbital. These transitions generally occur at longer wavelengths (lower energy) compared to π → π transitions.

While specific experimental absorption maxima (λmax) for this compound are not available in the reviewed literature, the expected transitions based on its structure are summarized below.

| Expected Electronic Transition | Associated Molecular Orbitals | Typical Absorption Region | Expected Intensity |

| π → π | Excitation from π bonding orbitals of the conjugated aryloxazole system to π antibonding orbitals. | Ultraviolet (typically < 350 nm) | High |

| n → π | Excitation from non-bonding orbitals (N, O lone pairs) to π antibonding orbitals. | Near-Ultraviolet (potentially > 300 nm) | Low to Medium |

X-ray Crystallography for Definitive Solid-State Molecular Geometry

The planarity of the oxazole ring.

The dihedral angle between the planes of the trichlorophenyl ring and the oxazole ring, which is a key determinant of the degree of π-conjugation between the two rings.

The specific bond lengths and angles of the entire molecule, which can offer insights into electronic effects and potential steric strain introduced by the bulky chlorine substituents.

Intermolecular interactions, such as π-stacking or halogen bonding, that dictate the crystal packing arrangement.

A crystallographic analysis would yield a set of precise data that defines the unit cell and the atomic positions within it. Although no published crystal structure for this compound was found in the searched sources, the parameters that would be determined in such a study are outlined in the table below.

| Crystallographic Parameter | Description | Value for this compound |

| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., monoclinic, orthorhombic). | Data not available in searched sources |

| Space Group | The specific symmetry group of the crystal. | Data not available in searched sources |

| a, b, c (Å) | The dimensions of the unit cell edges. | Data not available in searched sources |

| α, β, γ (°) | The angles of the unit cell. | Data not available in searched sources |

| V (ų) | The volume of the unit cell. | Data not available in searched sources |

| Z | The number of molecules per unit cell. | Data not available in searched sources |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves to validate the empirical formula of the synthesized compound, providing crucial evidence for its purity and identity.

The molecular formula for this compound is C₉H₄Cl₃NO. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

| Element | Theoretical Mass % |

| Carbon (C) | 40.87% |

| Hydrogen (H) | 1.52% |

| Chlorine (Cl) | 40.22% |

| Nitrogen (N) | 5.30% |

| Oxygen (O) | 6.05% |

Comparison of these calculated values with experimentally obtained data is essential for confirming the successful synthesis of the target compound.

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

Electrophilic Substitution : Electrophilic attack on the oxazole ring is difficult and typically requires the presence of activating, electron-donating groups. pharmaguideline.comsemanticscholar.org When it does occur, substitution is favored at the C5 position, followed by C4. slideshare.nettandfonline.com For 5-(2,4,6-trichlorophenyl)oxazole, the C5 position is already substituted. The strong electron-withdrawing nature of the trichlorophenyl group further deactivates the entire ring, making electrophilic attack at the remaining C4 or C2 positions highly unfavorable.

Nucleophilic Substitution : Nucleophilic substitution reactions on the oxazole ring are generally rare. semanticscholar.orgtandfonline.com However, they can proceed if a good leaving group is present, with the C2 position being the most susceptible, followed by C5 and then C4. semanticscholar.orgtandfonline.com Deprotonation at the C2 position, the most acidic carbon on the ring, can be achieved with strong bases, leading to metallated oxazoles that can react with various electrophiles. slideshare.netwikipedia.org

The general order of reactivity for positions on the oxazole ring is summarized below.

| Reaction Type | Most Reactive Position | Order of Reactivity | Notes |

|---|---|---|---|

| Electrophilic Substitution | C5 | C5 > C4 > C2 | Requires activating groups; disfavored in this compound. slideshare.nettandfonline.com |

| Nucleophilic Substitution | C2 | C2 > C5 > C4 | Requires a good leaving group. semanticscholar.org |

| Deprotonation (Acidity) | C2 | C2 > C5 > C4 | The resulting 2-lithio-oxazole can be unstable. slideshare.nettandfonline.com |

| Protonation (Basicity) | N3 | N/A | Oxazoles are weak bases. pharmaguideline.comwikipedia.org |

Transformations Involving the 2,4,6-Trichlorophenyl Substituent

The 2,4,6-trichlorophenyl group is generally resistant to transformation due to the stability of the aryl-chloride bonds. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur, where a chlorine atom is displaced by a nucleophile. The high degree of chlorination makes the phenyl ring very electron-poor and thus more susceptible to this type of reaction than benzene (B151609) itself. The reaction is further facilitated by the ortho and para chlorine atoms relative to the site of attack. Strong nucleophiles and potentially high temperatures and pressures are typically required for such transformations.

Ring-Opening and Rearrangement Mechanisms

Despite its aromaticity, the oxazole ring can undergo cleavage or rearrangement under various conditions.

Hydrolytic and Reductive Opening : Some substituted oxazoles, particularly those with hydroxy groups, have been found to be unstable towards hydrolytic ring-opening. nih.gov Reduction with certain agents can also lead to cleavage of the ring, yielding open-chain products. pharmaguideline.com

Base-Induced Ring-Opening : As mentioned, deprotonation at the C2 position with strong organometallic bases is often followed by a reversible ring-opening to an isonitrile species. slideshare.netwikipedia.org This intermediate can be trapped or can revert to the oxazole.

Thermal and Photochemical Rearrangements : The Cornforth rearrangement is a classic thermal reaction of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. slideshare.netwikipedia.org Photochemical conditions can also induce transformations. For instance, isoxazoles can be photochemically converted into their oxazole counterparts, suggesting the possibility of light-induced skeletal rearrangements. acs.org

Reaction with Nucleophiles : The reaction of certain oxazole derivatives (oxazolones) with nucleophiles like phenylhydrazine (B124118) can lead to the formation of new heterocyclic systems, such as 1,2,4-triazin-6(5H)-ones. nih.gov This process involves nucleophilic attack on the oxazole ring, followed by ring-opening and subsequent intramolecular condensation to form the new, more stable six-membered ring. nih.gov

Derivatization and Functionalization Strategies for New Analogues

Several strategies can be employed to modify this compound to create new analogues, targeting either the oxazole ring or the phenyl substituent.

Cycloaddition Reactions : The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents. pharmaguideline.comwikipedia.org Reaction with alkynes or alkenes yields bicyclic adducts that can subsequently lose oxygen or another small molecule to form substituted furans or pyridines, respectively. pharmaguideline.comslideshare.netwikipedia.org

Metallation : Treatment with a strong base like n-butyllithium can deprotonate the C2 position, creating a nucleophilic center that can be reacted with a variety of electrophiles (e.g., alkyl halides, aldehydes) to introduce new substituents. slideshare.net

Cross-Coupling Reactions : Modern cross-coupling methods, such as the Suzuki reaction, have been successfully applied to halo-substituted oxazoles to form new carbon-carbon bonds, enabling the synthesis of biaryl-substituted oxazoles. semanticscholar.orgtandfonline.com This strategy could potentially be applied to the trichlorophenyl ring of the title compound to replace one or more chlorine atoms.

Condensation to Fused Systems : Oxazole derivatives can serve as building blocks for larger, fused heterocyclic systems. For example, α,β-unsaturated oxazolone (B7731731) derivatives can react with various nucleophilic reagents to prepare novel fused oxazole compounds. semanticscholar.org

Photochemical and Thermal Degradation Pathways

The stability of this compound is subject to thermal and photochemical influences.

Thermal Stability : The oxazole ring is generally considered to be thermally stable and can withstand high temperatures without decomposition. tandfonline.com However, the stability can be influenced by the nature of its substituents. globalresearchonline.net

Photochemical Degradation : In contrast to their thermal stability, oxazole rings are known to undergo photolysis. tandfonline.com Irradiation of oxazole derivatives can lead to photooxidation or complex rearrangements. tandfonline.com For the 2,4,6-trichlorophenyl substituent, a primary photochemical degradation pathway is reductive dechlorination. This process involves the homolytic cleavage of a carbon-chlorine bond upon absorption of UV light, followed by hydrogen abstraction from the solvent or another molecule. This can lead to a cascade of degradation products with fewer chlorine atoms.

Solvatochromic Behavior and Solvent Effects on Electronic Structure

Solvatochromism is the change in the color of a solution (i.e., a shift in the absorption or emission spectrum) when the solvent is changed. ufms.br This phenomenon is driven by differential solvation of the ground and excited states of the solute molecule. For a molecule like this compound, which possesses polar bonds and heteroatoms, solvent interactions are expected to significantly influence its electronic structure and spectroscopic properties.

Solvent Polarity : The absorption spectrum of a compound can shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) depending on the solvent's polarity. youtube.comslideshare.net Polar solvents can stabilize polar or charge-transfer excited states more than the ground state, often leading to a red shift in fluorescence spectra. nih.gov

Intramolecular Charge Transfer (ICT) : For oxazole derivatives with electron-donating and electron-accepting groups, an intramolecular charge transfer can occur upon excitation. nih.govnih.gov The resulting excited state is significantly more polar than the ground state. The fluorescence of such compounds is often highly sensitive to solvent polarity. nih.gov In this compound, the trichlorophenyl group is a strong acceptor, and the oxazole ring can act as a donor, suggesting the potential for ICT character upon excitation.

Hydrogen Bonding : Solvents capable of hydrogen bonding can interact with the lone pairs on the oxazole's nitrogen and oxygen atoms, altering the electronic environment and affecting the absorption spectra. youtube.com

The study of solvatochromism using tools like the Lippert-Mataga equation allows for the estimation of the change in dipole moment between the ground and excited states, providing insight into the nature of the electronic transitions. nih.govnih.gov

| Solvent Type | Interaction | Expected Spectral Shift (Fluorescence) | Rationale |

|---|---|---|---|

| Non-polar (e.g., Hexane) | van der Waals forces | Higher energy (blue-shifted) | Minimal stabilization of the polar excited state. youtube.com |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Lower energy (red-shifted) | Stabilization of the polar ICT excited state. nih.govnih.gov |

| Polar Protic (e.g., Ethanol) | Hydrogen bonding, dipole-dipole | Strongly lower energy (red-shifted) | Strong stabilization of the excited state via H-bonding to N3 and O1 atoms. youtube.com |

Compound Index

| Compound Name |

|---|

| This compound |

| Benzene |

| Furan |

| Isoxazole |

| n-butyllithium |

| Phenylhydrazine |

| Pyridine |

| 1,2,4-triazin-6(5H)-one |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. For 5-(2,4,6-trichlorophenyl)oxazole, DFT calculations would reveal key insights into its stability, electronic properties, and reactivity.

Electronic Structure and Bonding: The electronic structure is fundamentally described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring and the phenyl ring, while the LUMO would likely be distributed over the entire π-system, with significant contributions from the electron-withdrawing trichlorophenyl moiety. The presence of three chlorine atoms, which are strongly electronegative and electron-withdrawing, is anticipated to lower the energy of both the HOMO and LUMO compared to unsubstituted 5-phenyloxazole. This effect would also likely increase the HOMO-LUMO gap, suggesting enhanced stability.

Reactivity Prediction: The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the oxazole ring would be a likely site for electrophilic attack due to its lone pair of electrons. Conversely, the carbon atoms of the phenyl ring bearing the chlorine substituents would be electron-deficient and thus potential sites for nucleophilic attack.

Various reactivity descriptors can be calculated from the electronic structure data to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 1: Predicted Electronic Properties of this compound based on DFT studies of similar compounds. (Note: These are hypothetical values for illustrative purposes, as specific data for this compound is not available.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Ionization Potential |

| LUMO Energy | ~ -1.8 eV | Electron Affinity |

| HOMO-LUMO Gap | ~ 4.7 eV | Chemical Stability/Reactivity |

| Dipole Moment | ~ 2.5 D | Polarity |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior.

Conformational Analysis: The key conformational feature of this compound is the rotational barrier around the single bond connecting the phenyl and oxazole rings. Due to the steric hindrance imposed by the ortho-chlorine atoms on the phenyl ring, free rotation is expected to be significantly restricted. This can lead to the existence of stable conformers. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. The most stable conformation is likely to be one where the two rings are not coplanar to minimize steric clash.

Molecular Dynamics Simulations: MD simulations can be employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD can provide insights into:

Conformational flexibility: How the molecule explores different shapes.

Solvation effects: How the surrounding solvent molecules interact with and influence the solute.

Intermolecular interactions: How molecules of this compound might interact with each other or with other molecules in a biological system.

For instance, MD simulations could reveal the preferred orientation of the trichlorophenyl ring relative to the oxazole ring in an aqueous environment, which could be crucial for its potential biological activity.

Aromaticity and Substituent Effects on the Oxazole Nucleus

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. The oxazole ring itself is considered to be weakly aromatic.

The aromaticity of the oxazole nucleus in this compound can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Substituent Effects: The 2,4,6-trichlorophenyl group acts as a significant substituent on the oxazole ring. Its effects are twofold:

Electronic Effects: The strong electron-withdrawing nature of the trichlorophenyl group via the inductive effect will decrease the electron density of the oxazole ring. This can influence the aromaticity of the oxazole nucleus. Studies on similar systems have shown that electron-withdrawing groups can sometimes enhance aromaticity by promoting a more uniform distribution of π-electrons. researchgate.net

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.

For this compound, computational methods could be used to study various potential reactions, such as:

Electrophilic substitution: Investigating the preferred sites of attack on the oxazole or phenyl rings and the corresponding activation energies.

Cycloaddition reactions: The oxazole ring can participate in Diels-Alder reactions, and computational studies could predict the feasibility and stereoselectivity of such reactions for this specific derivative.

Ring-opening reactions: Understanding the conditions under which the oxazole ring might open, which could be relevant to its metabolic fate.

By mapping the potential energy surface of a reaction, chemists can identify the transition state structures and calculate the activation energies, providing a quantitative understanding of the reaction kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for a number of reasons, including confirming the identity of a synthesized compound and interpreting experimental spectra.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated spectra with experimental data, one can confirm the structure of the molecule. For this compound, the calculations would predict distinct signals for the protons and carbons of both the oxazole and the trichlorophenyl rings, taking into account the electronic effects of the substituents.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π-π* transitions within the conjugated system of the two aromatic rings. The electron-withdrawing trichlorophenyl group would likely cause a shift in the absorption bands compared to unsubstituted 5-phenyloxazole.

Table 2: Predicted Spectroscopic Data for this compound. (Note: These are hypothetical values for illustrative purposes, as specific data for this compound is not available.)

| Spectroscopy | Predicted Parameter | Details |

| ¹H NMR | δ 7.5-8.5 ppm | Aromatic protons on both rings. |

| ¹³C NMR | δ 110-160 ppm | Aromatic carbons, with downfield shifts for carbons attached to electronegative atoms. |

| UV-Vis (λmax) | ~ 280 nm | π-π* transitions within the aromatic system. |

Intermolecular Interactions and Solid State Characteristics

Supramolecular Assembly and Crystal Packing Analysis

In the case of 5-(2,4,6-trichlorophenyl)oxazole, the bulky and electron-withdrawing chlorine atoms on the phenyl ring, combined with the planar oxazole (B20620) ring, would significantly influence how the molecules arrange themselves. Based on studies of other chlorinated phenyl-oxazole systems, a herringbone or a layered-type packing arrangement is plausible. The specific arrangement would be a compromise between maximizing favorable contacts, such as halogen and hydrogen bonds, and minimizing steric hindrance from the chlorine atoms.

Analysis of Hydrogen Bonding Networks and Halogen Bonding Interactions

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors (like O-H or N-H groups), it can act as a hydrogen bond acceptor. The nitrogen and oxygen atoms of the oxazole ring are potential acceptor sites for weak C-H···N and C-H···O hydrogen bonds from neighboring molecules. In the crystal structures of related oxazole derivatives, such interactions are frequently observed, playing a significant role in stabilizing the crystal lattice. gazi.edu.tr For instance, aromatic C-H groups from the phenyl ring of an adjacent molecule could interact with the oxazole nitrogen or oxygen.

Halogen Bonding: A key feature of this compound is the presence of three chlorine atoms. These halogen atoms can participate in halogen bonding, a directional non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. The nitrogen and oxygen atoms of the oxazole ring, as well as the π-system of the aromatic rings, can serve as halogen bond acceptors.

Van der Waals Forces and Pi-Stacking Interactions in Solid State

Van der Waals Forces: Dispersive forces are ubiquitous and play a fundamental role in the packing of all molecules. For this compound, the large surface area of the aromatic rings and the presence of heavy chlorine atoms suggest that van der Waals interactions will be a major contributor to the cohesive energy of the crystal. Hirshfeld surface analysis of related compounds often shows a high percentage of H···H, C···H, and Cl···H contacts, which are indicative of the importance of these non-specific interactions. gazi.edu.trnih.gov

Pi-Stacking Interactions: The planar aromatic systems of the phenyl and oxazole rings can engage in π-stacking interactions. These interactions can occur in either a face-to-face or an offset (displaced) fashion. In many crystal structures of phenyl-substituted heterocyclic compounds, π-stacking is a prominent feature that contributes to the formation of columnar or layered structures. gazi.edu.trnih.gov The inter-planar distance between stacked rings is typically in the range of 3.3 to 3.8 Å. The specific geometry of π-stacking in this compound would be influenced by the steric bulk and electronic effects of the chlorine substituents.

Polymorphism and Co-crystallization Studies

Polymorphism: The ability of a compound to crystallize in more than one distinct crystal structure is known as polymorphism. Different polymorphs can exhibit different physicochemical properties, such as melting point, solubility, and stability. Given the variety of intermolecular interactions that this compound can engage in, it is plausible that this compound could exhibit polymorphism. Studies on other 1,2,4-triazole (B32235) derivatives have highlighted the significant impact of polymorphism on the properties of the compound. ijmtlm.org However, without experimental data, the existence of polymorphs for this compound remains speculative.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice. This approach is widely used in the pharmaceutical and agrochemical industries. internationalscholarsjournals.com The oxazole nitrogen and oxygen atoms in this compound could potentially form hydrogen bonds with suitable co-formers containing hydrogen bond donors. Similarly, the chlorine atoms could participate in halogen bonds with co-formers that are good halogen bond acceptors. To date, no co-crystallization studies involving this compound have been reported in the literature.

Exploration of Specific Functional Applications Non Biological/non Clinical Focus

Applications in Advanced Materials Science

The incorporation of heterocyclic and aromatic moieties into novel materials is a cornerstone of modern materials science. The 5-(2,4,6-trichlorophenyl)oxazole structure presents several features relevant to the development of advanced materials.

While direct applications of this compound in OLEDs are not prominently documented, the constituent parts of the molecule are found in related optoelectronic materials. For instance, derivatives of the tris(2,4,6-trichlorophenyl)methyl radical have been successfully used to create efficient pure near-infrared (NIR) OLEDs. rsc.org One such device achieved a maximum external quantum efficiency (EQE) of 3.1% with an emission peak at 830 nm, which is among the highest reported for metal-free emitters in that range. rsc.org The planarity and small torsion angle in these molecules contribute to a smaller band gap and higher efficiency. rsc.org

Furthermore, the related compound Bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO) is a key component in chemiluminescence systems, famously used in glow sticks. sigmaaldrich.comyoutube.com In these systems, TCPO reacts with hydrogen peroxide, leading to a high-energy intermediate that excites a separate dye molecule, which then emits light. youtube.com This principle of generating light through chemical reaction highlights the potential of the trichlorophenyl group in energy transfer applications relevant to optoelectronics. Substituted oxazoles are also recognized for their use in fluorescent dyes, a critical component of many optoelectronic systems. lookchem.com

The oxazole (B20620) ring is a structural motif found in various fluorescent dyes. lookchem.com However, the primary application related to the trichlorophenyl moiety in this context is as an activator in chemiluminescent systems rather than as a dye itself. In the well-known TCPO-based glow stick, a dye such as rhodamine B is required to produce the colored light. youtube.com The reaction involving TCPO provides the energy, but the dye determines the emission color. youtube.com

Separately, other heterocyclic compounds are central to pigment chemistry. For example, Pigment Red 254, a high-performance pigment used in coatings, plastics, and inks, is based on a diketopyrrolo[3,4-c]pyrrole core. cymitquimica.com It exhibits excellent lightfastness and thermal stability, properties desired in industrial pigments. cymitquimica.com While this compound is not itself a pigment, its heterocyclic nature suggests that derivatives could be explored for chromophoric properties.

The synthesis of polymers incorporating heterocyclic rings is a significant area of research for creating materials with specialized properties. For example, polymers containing 1,2,4-triazole (B32235) rings have been synthesized and shown to have applications as anticorrosion and antibacterial agents. ajchem-a.com Lignin-derived intermediates have been used to create triazole-based polymers with strong adhesive properties, particularly to copper plates, with adhesion strengths reaching up to 5.73 MPa. mdpi.com The high affinity of the triazole ring for copper ions is credited with this enhanced adhesion. mdpi.com

Additionally, composite hydrogels have been developed using poly-1-vinyl-1,2,4-triazole (PVT) within a bacterial cellulose (B213188) scaffold to form an interpenetrating polymer network (IPN). mdpi.com These materials are of interest for applications in areas like optoelectronics and nanomedicine. mdpi.com While these examples involve triazoles, they demonstrate the principle of integrating nitrogen-containing heterocycles into polymer backbones or composites to achieve specific functional properties. The potential of this compound as a monomer or additive in polymer systems remains an area for future exploration.

Role in Catalysis and Ligand Design

Substituted oxazoles are recognized as valuable structural motifs that can be utilized as ligands for transition-metal catalysis. lookchem.com The nitrogen and oxygen atoms within the oxazole ring can coordinate with metal centers, influencing the catalyst's activity and selectivity. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of 2,4,5-trisubstituted oxazoles, highlighting the interaction between the metal and the heterocyclic system during synthesis. lookchem.com

In a related context, oxalohydrazide ligands have been investigated for copper-catalyzed C-O coupling reactions, demonstrating the utility of nitrogen- and oxygen-containing structures in facilitating challenging chemical transformations. nih.gov The design of these ligands, including the substitution pattern on the aniline (B41778) groups, significantly affects the catalytic efficiency. nih.gov Although specific studies detailing the use of this compound as a ligand are not prevalent, its structure contains the necessary heteroatoms for metal coordination, suggesting its potential as a ligand in various catalytic processes.

Research into Corrosion Inhibition Mechanisms

Heterocyclic organic compounds are widely investigated as corrosion inhibitors for metals in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (such as nitrogen, oxygen, and sulfur) which possess lone pairs of electrons that can interact with the vacant d-orbitals of the metal.

Studies on related compounds illustrate this principle. For instance, 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole has demonstrated a high inhibition efficiency of 95% for mild steel in a hydrochloric acid environment. researchgate.net The strong adsorption of these molecules onto the steel surface was confirmed by scanning electron microscopy and found to follow the Langmuir adsorption isotherm. researchgate.net Similarly, 2-butyl-hexahydropyrrolo[1,2-b] rsc.orgcymitquimica.comoxazole has been tested as a mixed-type corrosion inhibitor, with its effectiveness being temperature-dependent. tulane.edu Polymers containing 1,2,4-triazole have also shown promising anticorrosion properties. ajchem-a.com The mechanism involves the formation of a protective layer through the coordination of nitrogen atoms with the metal. Given that this compound contains both nitrogen and oxygen heteroatoms, it possesses the fundamental structural requirements to function as a corrosion inhibitor, though specific research in this area is needed.

Chemosensory Applications and Molecular Recognition (Focus on Chemical Principles)

The oxazole core is an effective scaffold for designing chemosensors due to its electronic properties and ability to be functionalized. A notable example involves two chemosensors derived from 5-(thiophene-2-yl)oxazole, which were designed to specifically detect Gallium(III) ions (Ga³⁺). rsc.org

These sensors operate on a "turn-on" fluorescence mechanism. In their free state, the sensors exhibit weak fluorescence. However, upon binding with Ga³⁺ ions, a significant enhancement of fluorescence intensity is observed. rsc.org This is a highly desirable feature for a sensor, as it provides a clear and positive signal. The sensors demonstrated high selectivity and sensitivity for Ga³⁺, even in the presence of other potentially interfering metal ions like Al³⁺ and In³⁺. rsc.org

The interaction mechanism involves the formation of a complex between the sensor molecule and the Ga³⁺ ion. Mass spectrometry and Job's plot analysis indicated a 1:2 complexation ratio, meaning one sensor molecule binds with two Ga³⁺ ions. rsc.org This binding event rigidifies the molecular structure, restricting intramolecular rotation and leading to the observed increase in fluorescence emission. The chemical principles at play involve Lewis acid-base interactions between the electron-donating atoms on the sensor and the Ga³⁺ cation, leading to a highly stable complex.

The performance of these oxazole-based chemosensors is summarized in the table below.

| Sensor | Target Ion | Limit of Detection (LOD) | Binding Constant (Kₐ) | Complexation Ratio (Sensor:Ion) |

| L1 | Ga³⁺ | 6.23 x 10⁻⁸ M | 8.54 x 10⁸ M⁻² | 1:2 |

| L2 | Ga³⁺ | 1.15 x 10⁻⁸ M | 1.06 x 10⁸ M⁻² | 1:2 |

| Data sourced from a study on 5-(thiophene-2-yl)oxazole derived chemosensors. rsc.org |

This research demonstrates the successful application of the substituted oxazole framework in the field of molecular recognition and chemosensing, providing a strong precedent for exploring this compound and its derivatives for similar purposes. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted oxazoles has a rich history, with established methods such as the Robinson-Gabriel synthesis and the van Leusen oxazole (B20620) synthesis providing foundational pathways. nih.govnih.gov However, the future of synthesizing 5-(2,4,6-trichlorophenyl)oxazole and its analogs lies in the adoption of more sustainable and efficient technologies.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. lew.ronih.gov For the synthesis of 5-substituted oxazoles, microwave irradiation can be applied to classical methods, such as the van Leusen reaction between an appropriate aldehyde and tosylmethyl isocyanide (TosMIC), to significantly improve efficiency. acs.orgmdpi.com A potential microwave-assisted route to this compound would offer a greener alternative to conventional heating methods. oiccpress.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, scalability, and precise control over reaction parameters. mdpi.comresearchgate.netdurham.ac.ukuc.pt The application of flow chemistry to the synthesis of oxazole heterocycles is a burgeoning field. researchgate.netuc.pt A continuous flow process for producing this compound could involve the reaction of a 2,4,6-trichlorobenzaldehyde (B1312254) derivative with a suitable isocyanide in a microreactor, allowing for rapid optimization and safe handling of reagents. mdpi.com

Catalytic Methods: The development of novel catalytic systems, particularly those using earth-abundant metals, presents a significant opportunity for the sustainable synthesis of oxazoles. rsc.org Palladium-catalyzed C-H activation and cyclization sequences have been shown to be effective for the synthesis of trisubstituted oxazoles and could be adapted for the synthesis of the target compound. lookchem.com

| Synthetic Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. lew.ronih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. mdpi.comdurham.ac.uk |

| Novel Catalysis | Use of sustainable catalysts, high efficiency, novel bond formations. rsc.orglookchem.com |

Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the novel synthetic routes described above, real-time monitoring of the reaction progress is crucial. Advanced in situ spectroscopic techniques can provide invaluable mechanistic insights and facilitate process control.

Spectroscopic Monitoring: Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of intermediates and products in real-time. globalresearchonline.nete-bookshelf.deresearchgate.net For the synthesis of this compound, these methods could be used to study the kinetics of the ring-forming cyclization step, providing data to fine-tune reaction conditions for optimal yield and purity.

In Silico Design and High-Throughput Screening for Targeted Chemical Functions

Computational chemistry and high-throughput screening (HTS) are revolutionizing the discovery of new molecules with desired properties, moving beyond serendipitous findings to rational design. nih.govyoutube.com

Computational Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity of derivatives of this compound. nih.gov By correlating structural features with activity, computational models can guide the synthesis of new analogs with enhanced properties. nih.govacs.orgnih.gov

High-Throughput Screening: HTS allows for the rapid testing of large libraries of compounds for a specific biological activity or material property. nih.govyoutube.com Libraries of derivatives based on the this compound scaffold could be screened for various applications, such as potential pharmaceuticals or materials with interesting photophysical properties. nih.govnih.govnih.gov

| Research Avenue | Application to this compound |

| In Silico Design | Prediction of biological activity and physicochemical properties of derivatives. nih.govacs.org |

| High-Throughput Screening | Rapid identification of lead compounds for specific applications. nih.govyoutube.com |

Expanding Functional Applications through Rational Chemical Design

The true potential of this compound lies in its functionalization to create novel molecules for a range of applications. The oxazole ring is a known pharmacophore and a versatile building block in materials science. researchgate.netnih.gov

Medicinal Chemistry: The oxazole nucleus is present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netnih.gov Rational design of derivatives of this compound could lead to new drug candidates. nih.gov For instance, modification of the phenyl ring or functionalization of the oxazole core could be explored to target specific biological pathways. nih.govnih.gov

Materials Science: Substituted oxazoles can exhibit interesting photophysical properties, making them candidates for use as fluorophores and in electronic devices. nih.govnih.gov The introduction of the trichlorophenyl group may impart unique electronic and solid-state packing characteristics. nih.gov The synthesis and study of the photophysical properties of this compound and its derivatives could lead to the development of novel organic materials. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 5-(2,4,6-trichlorophenyl)oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The most reliable method is van Leusen’s oxazole synthesis, which involves reacting 2,4,6-trichlorobenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux (70°C for 3 hours) with potassium carbonate as a base. Key steps include:

- Dissolving aldehyde and TosMIC in methanol with K₂CO₃ .

- Post-reaction extraction with methyl tert-butyl ether and purification via rotary evaporation.

- Optimization tips: Adjust aldehyde/TosMIC stoichiometry (1:1 molar ratio) and control reflux time to minimize side products. Yield improvements are achievable by using anhydrous solvents and inert atmospheres.

Q. Which analytical techniques are critical for characterizing this compound and its halogen-bonded cocrystals?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) for confirming substitution patterns and purity.

- Single-crystal X-ray diffraction to resolve halogen-bonding interactions (e.g., N/O⋯I/Br) in cocrystals with perfluorinated iodobenzenes .

- Molecular electrostatic potential (MEP) calculations (at B3LYP/6-31G* level) to rank acceptor sites for cocrystallization .

Q. What are the primary applications of halogen-bonded oxazole derivatives in materials science?

- Methodological Answer : this compound’s halogen-bonding capability (via oxazole N/O atoms) enables:

- Designing luminescent materials by cocrystallizing with iodoperfluorobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) to modulate emission properties .

- Stabilizing supramolecular architectures for optoelectronic devices, leveraging directional XB interactions .

Advanced Research Questions

Q. How do substituents on the oxazole ring influence nucleophilic substitution kinetics, and how can contradictions in rate data be resolved?

- Methodological Answer :

- Stopped-flow kinetics : Investigate imidazole-catalyzed decomposition of analogous compounds (e.g., bis(2,4,6-trichlorophenyl) oxalate) to infer reactivity trends. Monitor intermediate formation via UV-Vis spectroscopy .

- Data reconciliation : Compare steric/electronic effects (e.g., electron-withdrawing Cl groups slow nucleophilic attack). Use Hammett plots to correlate substituent σ values with rate constants, resolving discrepancies between theoretical and experimental rates .

Q. What computational strategies predict photophysical properties (e.g., radiative/non-radiative decay) in oxazole-based radicals?

- Methodological Answer :

- TD-DFT calculations : Analyze frontier orbitals (HOMO-LUMO gaps) and vibronic coupling constants (VCCs) to estimate oscillator strengths and rate constants (kr, knr). For example, pyridyl substituents lower HOMO energy, enhancing photostability .

- Benchmarking : Compare calculated VCC ratios (e.g., PyBTM vs. bisPyTM) with experimental kr/knr ratios to validate models .

Q. How can this compound be integrated into chemiluminescence systems, and what mechanistic insights guide its application?

- Methodological Answer :

- Chemiluminescence assays : Pair with bis(2,4,6-trichlorophenyl) oxalate (TCPO) and fluorescent dyes (e.g., rubrene) in H2O2/imidazole systems. Monitor light emission intensity vs. oxazole concentration .

- Mechanistic studies : Use ESR spectroscopy to detect radical intermediates (e.g., singlet oxygen) and correlate with emission profiles. Optimize solvent polarity (e.g., dichloromethane) to enhance quantum yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.